molecular formula C7H6BrN3O3 B2618733 2-Bromo-5-nitrobenzohydrazide CAS No. 1379343-55-1

2-Bromo-5-nitrobenzohydrazide

Cat. No.: B2618733
CAS No.: 1379343-55-1
M. Wt: 260.047
InChI Key: JPQRASJKQYCDGR-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzohydrazide is an organic compound with the molecular formula C7H6BrN3O3. It is a derivative of benzohydrazide, characterized by the presence of bromine and nitro functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrobenzohydrazide can be synthesized through a multi-step process. One common method involves the bromination of 5-nitrobenzohydrazide. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-5-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group allows it to participate in redox reactions, which can be crucial for its biological activity .

Comparison with Similar Compounds

  • 2-Bromo-4-nitrobenzohydrazide
  • 3-Bromo-5-nitrobenzohydrazide
  • 2-Chloro-5-nitrobenzohydrazide

Comparison: 2-Bromo-5-nitrobenzohydrazide is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-5-nitrobenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c8-6-2-1-4(11(13)14)3-5(6)7(12)10-9/h1-3H,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRASJKQYCDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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